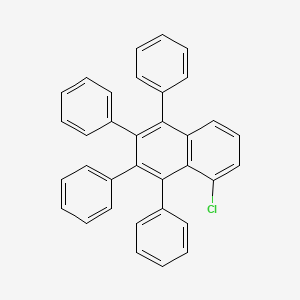
5-Chloro-1,2,3,4-tetraphenylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,2,3,4-tetraphenylnaphthalene is a polycyclic aromatic hydrocarbon. This compound is structurally characterized by a naphthalene core substituted with four phenyl groups and a chlorine atom. It is a derivative of 1,2,3,4-tetraphenylnaphthalene, which is commonly used in organic synthesis and photochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,4-tetraphenylnaphthalene typically involves a multi-step process starting from benzaldehyde derivatives. One common method is the Diels-Alder reaction between benzyne (generated in situ) and tetraphenylcyclopentadienone. The reaction is carried out in a solvent such as 1,2-dimethoxyethane, with anthranilic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,2,3,4-tetraphenylnaphthalene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions can introduce other halogens into the molecule, while nitration and sulfonation can add nitro or sulfonyl groups, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce partially hydrogenated derivatives.
Scientific Research Applications
5-Chloro-1,2,3,4-tetraphenylnaphthalene has several applications in scientific research:
Chemistry: Used as a model compound in photochemical studies to understand the behavior of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Chloro-1,2,3,4-tetraphenylnaphthalene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the compound’s photophysical properties and its ability to act as a photosensitizer in photochemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetraphenylnaphthalene: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
Hexaphenylbenzene: Contains six phenyl groups attached to a benzene ring, offering different steric and electronic properties.
Tetraphenylcyclopentadienone: Precursor in the synthesis of 1,2,3,4-tetraphenylnaphthalene, with a different core structure.
Uniqueness
5-Chloro-1,2,3,4-tetraphenylnaphthalene is unique due to the presence of the chlorine atom, which can significantly alter its reactivity and interaction with other molecules. This makes it a valuable compound for studying the effects of halogen substitution on polycyclic aromatic hydrocarbons.
Properties
CAS No. |
34311-83-6 |
|---|---|
Molecular Formula |
C34H23Cl |
Molecular Weight |
467.0 g/mol |
IUPAC Name |
5-chloro-1,2,3,4-tetraphenylnaphthalene |
InChI |
InChI=1S/C34H23Cl/c35-29-23-13-22-28-30(24-14-5-1-6-15-24)31(25-16-7-2-8-17-25)32(26-18-9-3-10-19-26)33(34(28)29)27-20-11-4-12-21-27/h1-23H |
InChI Key |
BFGQFQIEKHYDJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C3=C2C=CC=C3Cl)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683502.png)
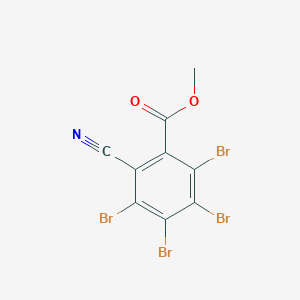
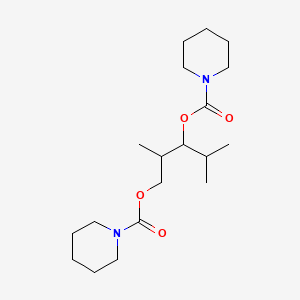
![3-[4-(Dimethylamino)phenyl]prop-2-enethioamide](/img/structure/B14683523.png)
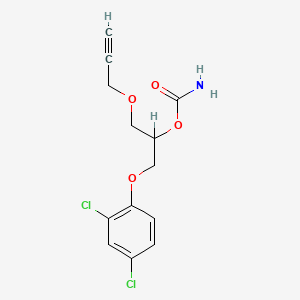
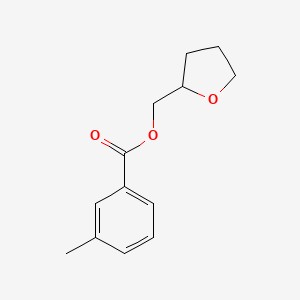
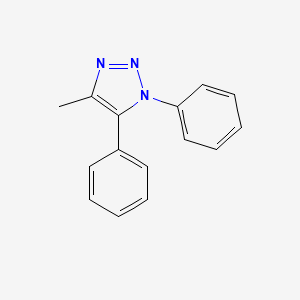
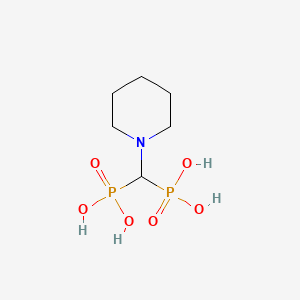
![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)
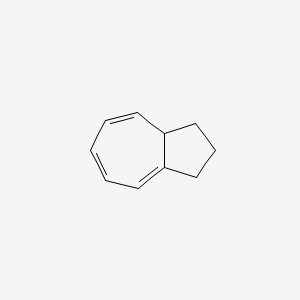
![7-Phenylbicyclo[2.2.1]heptane](/img/structure/B14683574.png)

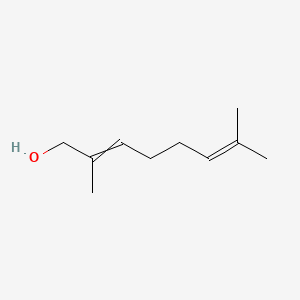
![[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate](/img/structure/B14683591.png)
